Samorin
Overview
Description
Samorin, also known as isometamidium chloride, is a phenanthridine-based trypanocidal agent. It is primarily used in veterinary medicine to treat and prevent trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. This disease affects livestock in sub-Saharan Africa, leading to significant economic losses. This compound is known for its effectiveness against various strains of Trypanosoma, including Trypanosoma congolense and Trypanosoma brucei brucei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Samorin involves the coupling of diazotised 3’-aminobenzamidine monohydrochloride with homidium chloride. This reaction produces a mixture of isomers, which are then separated and purified using chromatographic techniques . The reaction conditions typically involve maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the isomers. The final product is formulated into a stable, injectable solution for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Samorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, particularly in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phenanthridine derivatives, while reduction can produce dihydro forms of the compound .
Scientific Research Applications
Samorin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving phenanthridine derivatives and their chemical properties.
Biology: this compound is employed in research on protozoan parasites, particularly in understanding the mechanisms of drug resistance in Trypanosoma species.
Medicine: The compound is studied for its potential use in treating other parasitic infections and its effects on different biological systems.
Mechanism of Action
Samorin exerts its trypanocidal effects by intercalating into the DNA of the parasite, thereby disrupting its replication and transcription processes. The compound targets the kinetoplast DNA of Trypanosoma species, leading to the inhibition of mitochondrial function and ultimately causing cell death . The molecular pathways involved include the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Diminazene diaceturate: Another trypanocidal agent used in veterinary medicine.
Homidium chloride: A phenanthridine-based compound similar to Samorin.
Comparison: this compound is unique in its ability to intercalate into DNA and disrupt mitochondrial function, making it more effective against certain strains of Trypanosoma compared to other trypanocides. Additionally, this compound’s formulation as a mixture of isomers enhances its trypanocidal activity, providing a broader spectrum of action .
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-24-9, 4174-74-7 | |
Record name | Samorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of isometamidium chloride (Samorin) in trypanosomes?
A1: Isometamidium chloride primarily targets the kinetoplast DNA (kDNA) within the mitochondrion of trypanosomes. [] It rapidly accumulates in the kinetoplast and disrupts kDNA structure, ultimately leading to parasite death. []
Q2: How does isometamidium chloride's interaction with kDNA differ between drug-sensitive and drug-resistant Trypanosoma congolense?
A2: Drug-resistant T. congolense accumulate less isometamidium chloride compared to drug-sensitive strains. [] This suggests alterations in drug uptake mechanisms, potentially involving changes in the specific receptor for isometamidium chloride. [] Additionally, resistant strains may exhibit increased drug efflux. []
Q3: Does isometamidium chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?
A3: Yes, studies show a correlation between the magnitude of spontaneous ΔΨmito in T. congolense populations and their sensitivity to isometamidium chloride. Populations with higher ΔΨmito exhibit greater drug uptake and sensitivity. []
Q4: What is the molecular formula and weight of isometamidium chloride?
A4: This information is not explicitly provided in the provided research papers. To obtain the molecular formula, weight, and spectroscopic data, it is recommended to refer to reputable chemical databases or the manufacturer's documentation.
Q5: How effective is isometamidium chloride as a prophylactic treatment for trypanosomiasis in cattle?
A6: While isometamidium chloride has been used as a prophylactic treatment, studies show its efficacy is limited, particularly in areas with high tsetse fly challenge. [, ] In these areas, treatment intervals shorter than three months may be insufficient to prevent infection. []
Q6: Are there reported cases of isometamidium chloride resistance in trypanosomes?
A7: Yes, there are documented cases of isometamidium chloride resistance in both T. congolense [, , ] and T. brucei. [] This resistance poses a significant challenge to trypanosomiasis control efforts.
Q7: Can isometamidium chloride resistance be induced through repeated drug exposure?
A8: Yes, studies have shown that continuous exposure of T. congolense to isometamidium chloride in drug-treated animals can lead to the selection of drug-resistant parasite populations. []
Q8: What are the potential mechanisms of resistance to isometamidium chloride in trypanosomes?
A9: Resistance mechanisms may include reduced drug accumulation due to alterations in drug uptake or increased efflux. [, ] Changes in the specific receptor for isometamidium chloride in resistant parasites have been suggested. []
Q9: Does isometamidium chloride exhibit any toxicity in treated animals?
A10: Yes, isometamidium chloride can cause toxicity in some animals. In camels, intravenous administration can lead to acute systemic toxicity, with clinical signs such as muscle weakness, increased heart rate, salivation, and diarrhea. [] The maximal tolerated dose varies among species. [] In cattle, repeated treatments, especially in conjunction with diminazene aceturate, have been associated with hepatotoxicity and mortality. []
Q10: Does the metabolism of isometamidium chloride differ between animal species?
A12: Yes, research indicates differences in isometamidium chloride pharmacokinetics between sheep and goats. Goats exhibit higher peak serum concentrations but a shorter elimination half-life compared to sheep. []
Q11: Can isometamidium chloride be conjugated to antibodies for targeted delivery?
A13: Yes, researchers have successfully conjugated isometamidium chloride to both polyclonal and monoclonal antibodies. This conjugation alters the drug's intracellular distribution and shows promise as an immuno-chemotherapeutic strategy against Cryptobia salmositica in fish. []
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